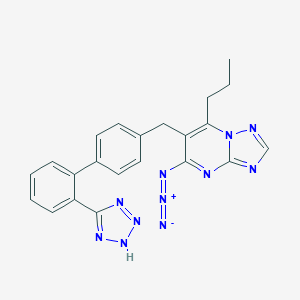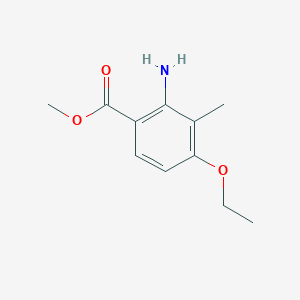
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinoxaline backbone and a fluorine atom at the 7-position and a methyl group at the 6-position. This compound has gained attention due to its potential as a pharmacological tool in studying certain biological processes.
Mécanisme D'action
The mechanism of action of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with glutamate receptors. Specifically, it has been shown to selectively inhibit the NMDA subtype of glutamate receptor. This inhibition results in a decrease in the activity of these receptors, which can lead to changes in synaptic plasticity and ultimately affect learning and memory processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one are largely related to its inhibition of NMDA receptors. This inhibition can lead to changes in synaptic plasticity and alter the function of neural circuits involved in learning and memory. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high selectivity for NMDA receptors and its potential as a pharmacological tool in studying the glutamatergic system. However, limitations include its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research involving 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is in the development of more selective and potent inhibitors of NMDA receptors. Additionally, this compound may have potential applications in the treatment of anxiety disorders or other neurological conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Applications De Recherche Scientifique
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in scientific research to study various biological processes. One such application is in the study of the glutamatergic system, which is involved in learning and memory. This compound has been shown to selectively inhibit a specific subtype of glutamate receptor, making it a useful tool in studying the function of these receptors.
Propriétés
Numéro CAS |
170099-04-4 |
|---|---|
Nom du produit |
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one |
Formule moléculaire |
C9H9FN2O |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
7-fluoro-6-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-2-7-8(3-6(5)10)12-9(13)4-11-7/h2-3,11H,4H2,1H3,(H,12,13) |
Clé InChI |
BPJHVOVVGNUGJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
SMILES canonique |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

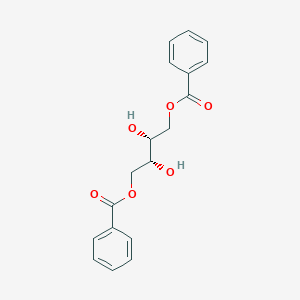
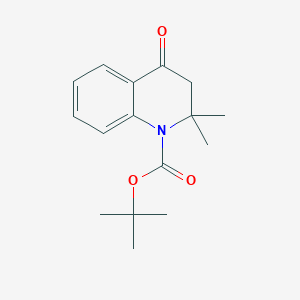
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
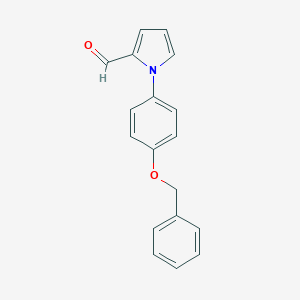
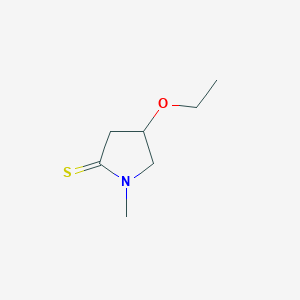
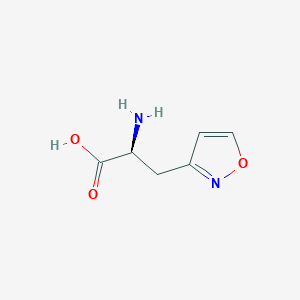
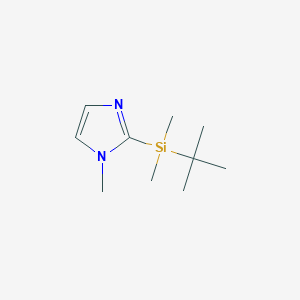
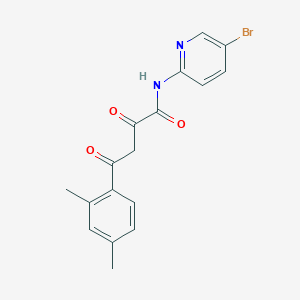
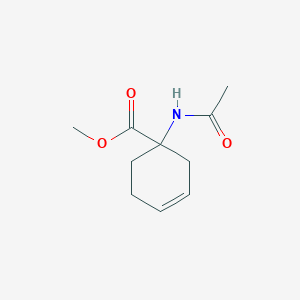
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
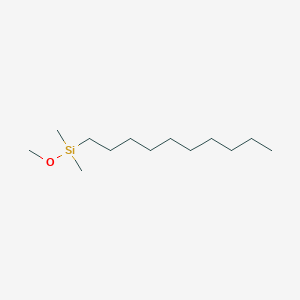
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
